molecular formula C18H13NO3 B11095104 4-(2-Nitrophenoxy)biphenyl

4-(2-Nitrophenoxy)biphenyl

Cat. No.: B11095104
M. Wt: 291.3 g/mol
InChI Key: OGCJTPKAQHBJRP-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a nitrophenoxy substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)biphenyl typically involves the reaction of 2-nitrophenol with biphenyl derivatives. One common method is the Ullmann coupling reaction, where 2-nitrophenol is reacted with a halogenated biphenyl in the presence of a copper catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenoxy)biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit deubiquitinase enzymes, which play a crucial role in the replication of certain viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication and reduce viral load .

Comparison with Similar Compounds

  • 4-(4-Nitrophenoxy)biphenyl
  • 4-(2-Aminophenoxy)biphenyl
  • 4-(2-Chlorophenoxy)biphenyl

Comparison: 4-(2-Nitrophenoxy)biphenyl is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and chloro analogs, the nitro group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

1-nitro-2-(4-phenylphenoxy)benzene

InChI

InChI=1S/C18H13NO3/c20-19(21)17-8-4-5-9-18(17)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

OGCJTPKAQHBJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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